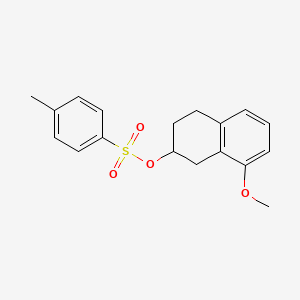

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C18H20O4S |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H20O4S/c1-13-6-10-16(11-7-13)23(19,20)22-15-9-8-14-4-3-5-18(21-2)17(14)12-15/h3-7,10-11,15H,8-9,12H2,1-2H3 |

InChI Key |

NQOBDNDHZZOMJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3=C(C2)C(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Bromination-Reduction Approach

A widely adopted route begins with bromination of 7-methoxy-1-tetralone. Treatment with N-bromosuccinimide (NBS) in acetonitrile at room temperature selectively introduces a bromine atom at the 8-position, yielding 8-bromo-7-methoxy-α-tetralone. Subsequent reduction of the ketone moiety is achieved using sodium borohydride (NaBH₄) in methanol, producing 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This method affords moderate yields (67% for bromination, 85–90% for reduction), with purity confirmed via column chromatography (silica gel, ethyl acetate/hexane).

Grignard Addition-Cyclization Strategy

An alternative pathway involves Grignard reagent addition to 2-bromo-4-methoxybenzaldehyde. For instance, 2-(2-bromophenyl)ethan-1-ol is synthesized via n-butyllithium-mediated coupling with methyltriphenylphosphonium chloride (MTPPC), followed by hydrochloric acid hydrolysis and potassium borohydride (KBH₄) reduction. Cyclization under acidic conditions (e.g., BF₃·Et₂O) then forms the tetrahydronaphthalene ring, yielding the target alcohol in 71% overall yield. This method excels in regioselectivity but requires stringent anhydrous conditions.

Tosylation Reaction for 4-Methylbenzenesulfonate Formation

Standard Tosylation Conditions

The alcohol intermediate undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et₃N) or pyridine is employed as a base to scavenge HCl, with reactions typically conducted at 0°C to room temperature. For example, a molar ratio of 1:1.2 (alcohol:TsCl) in anhydrous DCM achieves >90% conversion within 4 hours.

Solvent and Base Selection

Polar aprotic solvents like DCM minimize side reactions, while Et₃N outperforms pyridine in reaction rate due to superior HCl neutralization. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate the reaction by activating TsCl.

Purification and Characterization

Column Chromatography

Crude tosylate is purified via silica gel chromatography, with elution systems (e.g., 20–30% ethyl acetate in hexane) effectively separating unreacted alcohol and TsCl byproducts. Recrystallization from ethanol/water mixtures (1:3) enhances purity to >98%, as evidenced by melting point analysis.

Spectroscopic Analysis

-

¹H NMR : The tosylate methyl group resonates as a singlet at δ 2.42 ppm, while aromatic protons of the tetrahydronaphthalene ring appear as multiplet signals between δ 6.70–7.20 ppm.

-

IR Spectroscopy : Strong absorptions at 1360 cm⁻¹ (S=O asymmetric stretch) and 1175 cm⁻¹ (S=O symmetric stretch) confirm sulfonate formation.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Bromination-Reduction | 58–62 | 95–98 | Scalable, minimal byproducts | Requires hazardous reagents (NBS) |

| Grignard-Cyclization | 65–71 | 97–99 | High regioselectivity | Sensitive to moisture, costly reagents |

The bromination-reduction route is preferred for industrial-scale synthesis due to operational simplicity, whereas the Grignard approach suits laboratories prioritizing regiochemical control .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The sulfonate group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-one.

Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl sulfide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfonate groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The compound may also undergo metabolic transformations that enhance its biological activity.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound consists of a tetrahydronaphthalene core substituted with a methoxy group at the 8-position and a 4-methylbenzenesulfonate ester at the 2-position.

- The sulfonate group enhances reactivity in substitution reactions, while the methoxy group influences electronic and steric properties.

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Increase molecular weight and reactivity. The bromo-substituted analogue (381.3 g/mol) is a solid and participates in borylation reactions . Bulky Substituents (e.g., Cyclooctyl): The cyclooctyl group in cis-4m introduces steric hindrance, affecting reaction pathways and yield (44% vs. 72% for bromo analogue) .

Physicochemical and Crystallographic Properties

- No crystallographic data is available for the target compound, but stereochemical purity (e.g., 99% enantiomeric excess in ’s analogue) highlights the importance of chiral synthesis if applicable .

Thermal Stability :

- The bromo-substituted analogue (5-28a) is a stable solid, while the cyclooctyl derivative (4m) is an oil, indicating substituents critically influence melting points and phase behavior .

Biological Activity

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate (CAS Number: 460740-20-9) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22O4S, with a molecular weight of approximately 332.4 g/mol. The compound features a methoxy group and a sulfonate moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related naphthalene derivatives have shown promising results against various cancer cell lines. The sulfonate group is believed to enhance the solubility and bioavailability of these compounds, potentially increasing their efficacy in inhibiting tumor growth.

2. Antimicrobial Activity

The antimicrobial properties of sulfonated compounds are well-documented. In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Similar compounds have been shown to interact with dopamine receptors, which are crucial in neurodegenerative diseases such as Parkinson's disease. The potential to modulate dopaminergic signaling pathways may offer therapeutic benefits.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

| Compound | Functional Group | Activity |

|---|---|---|

| A | Methoxy | Increased solubility and receptor affinity |

| B | Sulfonate | Enhanced antimicrobial activity |

| C | Aromatic ring | Improved anticancer properties |

This table illustrates how modifications to the chemical structure can significantly impact the biological efficacy of similar compounds.

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of various naphthalene derivatives, including this compound. Results indicated a dose-dependent inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were lower than those for conventional treatments, suggesting potential as a novel antimicrobial agent.

Q & A

Q. What are optimized synthetic routes for preparing 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate with high enantiomeric purity?

Methodological Answer:

- Stereoselective synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki-Miyaura) to introduce substituents at the tetrahydronaphthalene core. For example, demonstrates the use of Pd(PPh₃)₄ in anhydrous 1,4-dioxane for coupling bromopyridines, yielding intermediates with 42–88% efficiency.

- Purification : Employ silica gel chromatography with gradient elution (e.g., 20–50% ethyl acetate/hexane) to isolate enantiomers. reports yields of 55–81% for analogous sulfonate derivatives using similar protocols.

- Chiral resolution : Apply chiral stationary phases (e.g., Chiralcel OD column) for enantiomer separation, as shown in for structurally related piperidinylmethanones .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- 1H and 13C NMR analysis : Compare chemical shifts and coupling constants with published data for related tetrahydronaphthalene sulfonates. For instance, provides detailed δH values (e.g., δ 2.44 ppm for methyl groups in tosylates) and δC assignments (e.g., 21.6 ppm for CH₃ in 4-methylbenzenesulfonate) .

- Stereochemical validation : Use NOESY or COSY experiments to confirm spatial arrangements of substituents, particularly for methoxy and sulfonate groups.

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the stereochemical outcome of sulfonate group introduction?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (e.g., THF or DCM) favor SN2 mechanisms, enhancing stereochemical control. highlights THF for Dess-Martin oxidations, yielding ketones with 88% efficiency .

- Temperature optimization : Lower temperatures (0–5°C) reduce racemization during sulfonation. reports improved yields (44–81%) for cycloalkyl-substituted derivatives under controlled conditions .

Q. What strategies resolve contradictions in reported yields for analogous sulfonate derivatives?

Methodological Answer:

- Reagent purity : Trace moisture or oxygen can deactivate catalysts (e.g., Pd(PPh₃)₄). Use rigorously dried solvents and inert atmospheres, as emphasized in .

- Analytical validation : Employ HRMS-ESI-TOF (as in ) to confirm product identity and purity, avoiding overestimation of yields due to residual solvents or byproducts .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Methodological Answer:

- Derivatization : Synthesize analogs by modifying the methoxy or sulfonate groups (e.g., replacing with halogens or alkyl chains). lists carboxylic acid derivatives for SAR studies .

- In vitro assays : Test inhibitory activity against enzymes like dihydropteroate synthase (DHPS), leveraging sulfonamide bioisosterism (see for similar sulfonamide interactions) .

Q. What analytical methods quantify this compound in complex biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.